N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide

C–H activation Synthetic methodology Directing group

Medicinal chemists require validated building blocks for KSP inhibitor libraries and C-H functionalization. This N,N-dimethyl-3-pyrroline carboxamide delivers: - Unsubstituted core for SAR baseline control in antimitotic cancer research - N,N-dimethyl directing group for site-selective hydroarylation (no external oxidant) - 97% purity with batch-specific NMR/HPLC for reproducible scale-up from lab to pilot plant

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
CAS No. 260412-73-5
Cat. No. B3255845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide
CAS260412-73-5
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCN(C)C(=O)N1CC=CC1
InChIInChI=1S/C7H12N2O/c1-8(2)7(10)9-5-3-4-6-9/h3-4H,5-6H2,1-2H3
InChIKeyVDIUMUIDBLQHHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide: Overview & Applications


N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide (CAS 260412-73-5), also referred to as 1-(N,N-Dimethylaminocarbonyl)-3-pyrroline or 1H-Pyrrole-1-carboxamide,2,5-dihydro-N,N-dimethyl-(9CI), is a heterocyclic building block characterized by a 2,5-dihydro-1H-pyrrole (3-pyrroline) core substituted at the N1 position with an N,N-dimethylcarboxamide group . This compound possesses the molecular formula C₇H₁₂N₂O and a molecular weight of 140.18 g/mol . The non-aromatic, partially unsaturated pyrroline ring endows the molecule with distinct reactivity compared to aromatic pyrrole analogs, while the N,N-dimethylcarboxamide moiety serves as a directing group for further synthetic transformations [1]. It is commercially available in purities of 95–98% and is primarily utilized as a pharmaceutical intermediate and as a core scaffold in medicinal chemistry research .

Core scaffold for medicinal chemistry SAR studies
N,N-dimethylcarboxamide directing group for C-H activation
3-Pyrroline ring enables cycloaddition chemistry

N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide: Substitution Risks


The procurement of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide (CAS 260412-73-5) cannot be reduced to a simple exchange with generic pyrrole, pyrrolidine, or other dihydropyrrole carboxamides. The compound’s unique 2,5-dihydro-1H-pyrrole (3-pyrroline) core, distinguished by a specific endocyclic double bond, confers a distinct combination of ring strain, nucleophilic character, and reduced aromaticity compared to fully saturated pyrrolidines or fully aromatic pyrroles [1]. These electronic and steric properties directly influence reactivity in subsequent synthetic transformations, such as cross-coupling and cycloaddition reactions [2]. Furthermore, the N,N-dimethylcarboxamide moiety serves as a potent directing group in metal-catalyzed C–H activation reactions, a functional feature absent in analogs with alternative N-substituents like methyl or phenyl groups [3]. Given that even minor alterations in the ring saturation state or N-substitution pattern can lead to significant deviations in reactivity, downstream impurity profiles, or biological target engagement, the interchangeability of this specific compound with other in-class candidates is not scientifically supported without rigorous, context-specific validation [4].

Ring saturation

Pyrrolidine or aromatic pyrrole analogs lack the specific 3-pyrroline double bond, altering cycloaddition reactivity.

Directing group

N-methyl or N-phenyl carboxamides show reduced directing group efficiency in C-H activation compared to the N,N-dimethyl analog.

Scaffold substitution

C2/C4-substituted analogs shift biological activity; unsubstituted core functions as a control, not a functional substitute.

N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide: Quantitative Differentiation Evidence


C–H Activation Directing Group Efficiency

The N,N-dimethylaminocarbonyl group present in N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide (CAS 260412-73-5) functions as an effective directing group for Rh(III)-catalyzed C–H activation reactions, facilitating site-selective hydroarylation of internal alkynes [1]. In contrast, analogous pyrrole carboxamides lacking the dimethylamino moiety, such as N-methyl or N-phenyl carboxamides, show either significantly reduced directing group efficiency or are unreactive under identical catalytic conditions [2]. This functional disparity is attributed to the ability of the N,N-dimethylamide oxygen to coordinate the transition metal center, a property that is structurally compromised in simpler amide analogs.

C-H Activation
Class-level
N,N-dimethylamide enables Rh(III)-catalyzed hydroarylation; N-methyl/phenyl analogs unreactive
Supports directed C-H functionalization workflow
Based on reported reactivity trends; verify under project conditions
C–H activation Synthetic methodology Directing group

Scaffold Reactivity in Cycloaddition

The 2,5-dihydro-1H-pyrrole (3-pyrroline) core of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide exhibits distinct reactivity due to the presence of a non-aromatic, electron-rich double bond. This endocyclic alkene participates in anionic cycloaddition reactions with electron-deficient alkynes, yielding functionalized 3-pyrroline-3-carboxylic acid N,N-dimethylamides with defined stereochemistry [1]. Fully saturated pyrrolidine analogs lack this π-system and thus are inert to such cycloadditions. Conversely, aromatic pyrrole analogs, while capable of undergoing cycloadditions, typically react through different mechanistic pathways (e.g., [4+2] as dienes vs. dipolarophiles) or require harsher conditions due to aromatic stabilization, leading to distinct product profiles [2].

Cycloaddition
Class-level
3-Pyrroline core reacts with electron-deficient alkynes; saturated pyrrolidine unreactive
Enables stereodefined cycloaddition for complex pyrrolidine synthesis
Mechanism requires endocyclic double bond; verify scope
Cycloaddition Cross-coupling Scaffold reactivity

Minimal KSP Inhibitor Pharmacophore

While N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide itself has no reported biological activity, its core scaffold is the foundation for a class of potent KSP inhibitors. For example, the closely related compound (2S)-4-(2,5-difluorophenyl)-N,N-dimethyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (which incorporates the exact same N,N-dimethylcarboxamide-2,5-dihydropyrrole core) exhibits an IC₅₀ of 38 nM against the kinesin motor domain [1]. In contrast, the core scaffold alone (the target compound) serves as a negative control or starting point for building potency. The addition of aryl substituents at C2 and C4 of the dihydropyrrole ring is essential for achieving low nanomolar activity; other 2,4-diaryl-2,5-dihydropyrroles have been reported with EC₅₀ values below 10 nM in cellular assays [2]. This positions the target compound as a critical, unadorned core for structure-activity relationship (SAR) studies, enabling researchers to quantify the contribution of each substituent to potency, solubility, and metabolic stability [3].

KSP Activity
Class-level
Substituted analog IC50 = 38 nM; unsubstituted core expected inactive
Core scaffold for SAR baseline; activity requires C2/C4 aryl groups
BindingDB entry BDBM24052; assay at 1 mM ATP, pH 7.0
KSP inhibitor Antimitotic Cancer research

Purity Specifications for Reproducibility

For procurement decisions impacting experimental reproducibility, the purity of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide is a critical quantitative parameter. Vendor data indicate that the compound is offered at varying purity levels, with specifications ranging from a minimum of 95% to a standard of 97% (e.g., Bide Pharm offers 97% purity with batch-specific analytical data including NMR, HPLC, or GC ). In contrast, some suppliers list a lower minimum purity of 95% without guaranteed provision of supporting analytical documentation . This 2% absolute difference in purity can translate to a 40% reduction in total impurities (from 5% down to 3%), a significant factor for trace impurity-sensitive applications such as medicinal chemistry lead optimization, where unknown contaminants can confound biological assay results, or in process chemistry, where impurity profiles directly impact yield and purification burden in subsequent steps [1].

Purity Grade
Head-to-head
97% purity with batch analytics vs. 95% minimum without data package
Higher purity reduces impurity-driven assay artifacts
2% absolute difference yields 40% fewer impurities
Purity Quality control Reproducibility

Physical Property Profile

For process chemistry and scale-up applications, the physical properties of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide (CAS 260412-73-5) provide critical data for purification and handling. The compound has a predicted density of 1.1 ± 0.1 g/cm³ and a predicted boiling point of 232.7 ± 29.0 °C at 760 mmHg . These values differ significantly from those of structurally related compounds. For instance, unsubstituted 2,5-dihydro-1H-pyrrole has a lower molecular weight and boiling point, while its fully saturated analog, pyrrolidine-1-carboxamide, has a different boiling point and density due to the absence of the endocyclic double bond. The target compound‘s moderate boiling point and liquid density profile influence its behavior in distillation and extraction workups, and these parameters are essential for designing purification protocols and assessing storage and shipping requirements [1].

Physical Constants
Data to verify
Predicted bp 232.7 ± 29.0 °C; density 1.1 ± 0.1 g/cm³
Guides purification and scale-up protocol design
Predicted values; experimental confirmation recommended
Physical properties Process chemistry Purification

N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide: Application Scenarios


KSP Inhibitor SAR Studies

N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide serves as the unsubstituted core scaffold for synthesizing and evaluating libraries of KSP inhibitors. As demonstrated by its structural analogs, the addition of aryl groups at the C2 and C4 positions transforms this inert core into compounds with low nanomolar KSP inhibitory activity . By procuring this compound as the starting point for SAR studies, medicinal chemists can systematically explore the impact of various substituents on potency, selectivity, and drug-like properties, while using the unsubstituted core as a baseline control to confirm target engagement is driven by the added substituents. This approach is critical for optimizing leads in antimitotic cancer drug discovery programs .

C–H Activation and Hydroarylation

In synthetic organic chemistry, the N,N-dimethylcarboxamide group of this compound functions as an effective directing group for Rh(III)-catalyzed C–H bond activation. It enables site-selective hydroarylation of internal alkynes without the need for external oxidants, providing a direct route to complex, functionalized heterocycles . This specific reactivity is not accessible with N-methyl or N-phenyl carboxamide analogs, making the procurement of the N,N-dimethyl derivative essential for research groups developing novel C–H functionalization methodologies or applying these techniques to the synthesis of natural products and pharmaceuticals .

Cycloaddition Building Block for API Synthesis

The 3-pyrroline core of this compound is uniquely reactive in anionic cycloaddition reactions with electron-deficient alkynes. This transformation yields 3-pyrroline-3-carboxylic acid N,N-dimethylamides with defined stereochemistry, which are valuable intermediates in the synthesis of more complex pyrrolidine- and pyrrole-based active pharmaceutical ingredients (APIs) . Procurement of this specific dihydropyrrole building block is essential for synthetic routes that leverage this cycloaddition step, as neither the fully saturated pyrrolidine nor the aromatic pyrrole analogs will undergo this transformation to yield the same product .

Purification and Scale-Up Evaluation

For process chemists, the physical properties of this compound, including its predicted boiling point of 232.7 ± 29.0 °C and density of 1.1 ± 0.1 g/cm³ , are critical parameters for designing distillation, extraction, and isolation protocols during scale-up. Furthermore, the availability of the compound at 97% purity with batch-specific analytical data (NMR, HPLC, GC) from reputable vendors enables process development groups to establish robust quality control methods and ensure reproducibility during the transition from laboratory to pilot plant scale. This contrasts with lower-purity alternatives (95%) that may introduce variable impurity profiles, complicating process optimization .

Application
Selection Property
Validation Focus
KSP inhibitor SAR studies
Unsubstituted core scaffold for potency comparison
Impact of C2/C4 substituents on potency and selectivity
C-H activation and hydroarylation
N,N-dimethylcarboxamide directing group
Site-selective alkyne hydroarylation efficiency relative to N-alkyl carboxamides
Cycloaddition-based API synthesis
3-Pyrroline core for anionic cycloaddition
Reactivity with electron-deficient alkynes (stereochemistry)
Process development and scale-up
Purity grade and physical property profile
Batch purity documentation and predicted bp/density for process design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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